molecular formula C8H11Cl2N5 B2563996 N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride CAS No. 2138808-82-7

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride

Cat. No.: B2563996
CAS No.: 2138808-82-7
M. Wt: 248.11
InChI Key: WDCXQCKQQMBXFW-UHFFFAOYSA-N
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Description

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride is a chemical compound with the molecular formula C8H10ClN5·HCl. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a chlorophenyl group, and a guanidine moiety, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride typically involves the reaction of 4-amino-2-chlorobenzaldehyde with aminoguanidine hydrochloride. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-chlorophenyl)methylidene]amino}guanidine hydrochloride
  • N-{[(4-amino-2-methylphenyl)methylidene]amino}guanidine hydrochloride
  • N-{[(4-amino-2-bromophenyl)methylidene]amino}guanidine hydrochloride

Uniqueness

N-{[(4-amino-2-chlorophenyl)methylidene]amino}guanidine hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and chlorophenyl groups allows for diverse chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

2-[(E)-(4-amino-2-chlorophenyl)methylideneamino]guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-7-3-6(10)2-1-5(7)4-13-14-8(11)12;/h1-4H,10H2,(H4,11,12,14);1H/b13-4+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCXQCKQQMBXFW-GAYQJXMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)C=NN=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1N)Cl)/C=N/N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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